molecular formula C23H25FN2OS B3020698 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide CAS No. 923157-50-0

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Cat. No.: B3020698
CAS No.: 923157-50-0
M. Wt: 396.52
InChI Key: PPYPLYAKQBVUDZ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the thiazole ring, followed by the introduction of the fluorophenyl group and the tert-butyl group. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound can be utilized in the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and thiazole derivatives with varying substituents. Examples include:

  • 4-(tert-butyl)-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
  • 4-(tert-butyl)-N-(2-(2-(3-bromophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2OS/c1-15-20(28-22(26-15)17-6-5-7-19(24)14-17)12-13-25-21(27)16-8-10-18(11-9-16)23(2,3)4/h5-11,14H,12-13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPLYAKQBVUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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